molecular formula C12H10F6N4O2S2 B259617 N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide

N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide

Cat. No. B259617
M. Wt: 420.4 g/mol
InChI Key: RFAOPJLZCZONBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is commonly referred to as 'Compound X' in scientific literature.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, it has been found to inhibit the activity of certain kinases that are involved in cell proliferation and survival. In inflammatory cells, it has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors. In weed species, it has been found to inhibit the activity of certain enzymes that are involved in the synthesis of essential amino acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X have been studied extensively in vitro and in vivo. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammatory cells, it has been found to reduce the production of pro-inflammatory cytokines, leading to the inhibition of inflammation. In weed species, it has been found to inhibit the growth and development of the plant, leading to the inhibition of photosynthesis and nutrient uptake.

Advantages and Limitations for Lab Experiments

The advantages of using Compound X in lab experiments include its high potency and selectivity, which allows for the precise targeting of specific enzymes and proteins. In addition, its relatively low toxicity and stability make it an ideal candidate for further development and testing. However, the limitations of using Compound X in lab experiments include its complex synthesis process and relatively low yield, which can limit its availability and scalability.

Future Directions

There are several future directions for the study and development of Compound X. In medicinal chemistry, further studies are needed to determine its efficacy and safety in vivo, as well as its potential as a combination therapy with other anticancer agents. In agriculture, further studies are needed to determine its selectivity and efficacy in controlling weed species in different environments. In environmental science, further studies are needed to determine its sensitivity and specificity in detecting pollutants in water. Overall, the potential applications of Compound X in various fields of scientific research make it a promising candidate for further study and development.

Synthesis Methods

The synthesis of Compound X involves a multi-step process that requires the use of several chemical reagents and equipment. The process starts with the preparation of 5-ethylthio-1,3,4-thiadiazole-2-amine, which is then reacted with 2,2,2-trifluoro-1-(trifluoromethyl)ethylamine to form the intermediate product. This intermediate product is then reacted with furan-2-carboxylic acid to yield the final product, Compound X. The overall yield of this synthesis process is around 30%.

Scientific Research Applications

Compound X has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In addition, it has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro. In agriculture, Compound X has been studied for its potential as a herbicide, as it has been found to inhibit the growth of several weed species. In environmental science, it has been studied for its potential as a pollutant detector, as it has been found to selectively bind to certain pollutants in water.

properties

Product Name

N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide

Molecular Formula

C12H10F6N4O2S2

Molecular Weight

420.4 g/mol

IUPAC Name

N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide

InChI

InChI=1S/C12H10F6N4O2S2/c1-2-25-9-22-21-8(26-9)20-10(11(13,14)15,12(16,17)18)19-7(23)6-4-3-5-24-6/h3-5H,2H2,1H3,(H,19,23)(H,20,21)

InChI Key

RFAOPJLZCZONBQ-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2

Canonical SMILES

CCSC1=NN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2

Origin of Product

United States

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